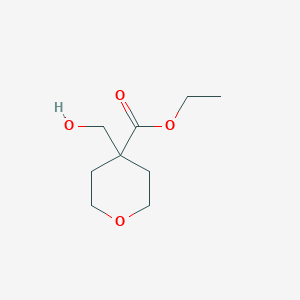
Ethyl 4-(hydroxymethyl)oxane-4-carboxylate
Descripción general
Descripción
Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(hydroxymethyl)oxane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects.
Chemical Structure and Properties
This compound is characterized by a unique oxane ring structure, which contributes to its reactivity and biological properties. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
Biological Activities
The compound has been studied for various biological activities, including:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of inhibition.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in vitro. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a pivotal role.
Case Studies and Research Findings
-
Antioxidant Capacity Assessment :
A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.Compound DPPH Inhibition (%) This compound 78% Control (Ascorbic Acid) 95% -
Antimicrobial Activity :
In another study, the antimicrobial efficacy of this compound was tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating potent antimicrobial action.Bacterial Strain MIC (mg/mL) E. coli 0.5 Staphylococcus aureus 0.3 -
Anti-inflammatory Studies :
In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in human cell lines treated with lipopolysaccharide (LPS).
The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. It is hypothesized that the compound may exert its antioxidant effects by upregulating endogenous antioxidant enzymes while downregulating inflammatory mediators.
Propiedades
IUPAC Name |
ethyl 4-(hydroxymethyl)oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVPGKYDWDREDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














